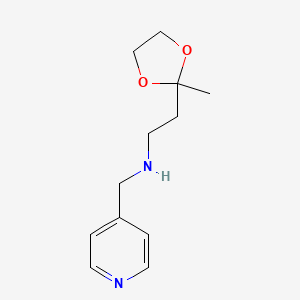
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is commonly referred to as MDPV and is classified as a synthetic cathinone, which is a type of psychoactive substance that affects the central nervous system.
作用機序
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that regulate mood, behavior, and cognition. By blocking the reuptake of these neurotransmitters, MDPV increases their availability in the brain, leading to an increase in their effects. This can result in feelings of euphoria, increased energy, and increased alertness.
Biochemical and Physiological Effects:
MDPV has been shown to have various biochemical and physiological effects on the body. These include an increase in heart rate, blood pressure, body temperature, and respiratory rate. It also causes vasoconstriction, which can lead to reduced blood flow to certain organs. Additionally, MDPV has been shown to cause changes in brain activity, leading to alterations in mood, behavior, and cognition.
実験室実験の利点と制限
One advantage of using MDPV in lab experiments is its ability to produce consistent effects on the central nervous system, making it useful in studying the mechanisms of drug addiction and abuse. However, due to its potential for abuse and the associated risks, it is important to handle MDPV with caution in the lab. Additionally, the use of MDPV in lab experiments is limited by ethical concerns and the potential for harm to human subjects.
将来の方向性
There are several future directions for research on MDPV. One area of interest is its potential use in treating medical conditions such as depression and ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of MDPV on the body. This includes studying the long-term effects of MDPV use and its potential for addiction. Finally, research is needed to develop safer and more effective methods for synthesizing MDPV in the lab.
Conclusion:
In conclusion, MDPV is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is commonly synthesized through various methods and has been studied for its potential use in forensic toxicology and medical treatments. MDPV acts as a reuptake inhibitor of neurotransmitters, leading to various biochemical and physiological effects on the body. While MDPV has advantages for lab experiments, it is important to handle it with caution due to its potential for abuse and associated risks. There are several future directions for research on MDPV, including its potential use in medical treatments and the development of safer synthesis methods.
合成法
MDPV can be synthesized through various methods, including the oxidation of ephedrine or pseudoephedrine using potassium permanganate or chromic acid. Another method involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydroiodic acid and red phosphorus. However, due to the potential dangers associated with the synthesis of MDPV, it is recommended that only trained professionals handle the process.
科学的研究の応用
MDPV has been studied for its potential use in forensic toxicology, as it is commonly found in illicit drugs such as bath salts. It has also been investigated for its potential use in treating certain medical conditions, such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, MDPV has been studied for its effects on the central nervous system and its potential for abuse.
特性
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(15-8-9-16-12)4-7-14-10-11-2-5-13-6-3-11/h2-3,5-6,14H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLGUHCTUFIRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide](/img/structure/B6631736.png)

![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631755.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)

![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)
